Trilaurin

Catalog No.
S545865
CAS No.
538-24-9
M.F
C39H74O6
M. Wt
639 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaurin

CAS Number

538-24-9

Product Name

Trilaurin

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate

Molecular Formula

C39H74O6

Molecular Weight

639 g/mol

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Trilaurin; Glyceryl tridodecanoate; NSC 4061; 1,2,3-Tridodecanoylglycerol; Tridodecanoin; Trilauroylglycerol; Glycerol trilaurate, Glyceryl trilaurate.

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Description

The exact mass of the compound Trilaurin is 638.5485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Internal Standard in Analytical Techniques

Trilaurin's well-defined chemical structure and predictable behavior make it a valuable internal standard in analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) []. An internal standard is a known substance added to a sample undergoing analysis. By comparing the behavior of the trilaurin to the unknown components, researchers can accurately determine the retention times (TLC) or retention volumes (GC) of the target molecules, aiding in their identification and quantification [].

Studying Lipid Digestion and Absorption

Due to its similarity to dietary fats, trilaurin is used as a model substrate to study lipid digestion and absorption processes in the gut []. Researchers can track the breakdown and uptake of trilaurin by simulating digestive processes in vitro (in a test tube) or in vivo (using animal models) []. This helps understand how the body absorbs dietary fats and how various factors might influence this process.

Origin

Trilaurin is not naturally abundant but can be derived from plant sources rich in lauric acid, such as coconut oil and palm kernel oil.

Significance

Trilaurin is used in scientific research due to several factors:

  • Simple Structure: Its well-defined structure allows researchers to study the fundamental properties of triglycerides [].
  • Biocompatibility: It exhibits good biocompatibility, making it suitable for applications in drug delivery and cosmetics [].
  • Controlled Release: Due to its slow hydrolysis rate, trilaurin can be used as a sustained-release carrier for drugs.

Molecular Structure Analysis

Trilaurin's chemical formula is C39H74O6. Its structure consists of a glycerol molecule (propane-1,2,3-triol) esterified with three lauric acid (dodecanoic acid) molecules. Each hydroxyl group of the glycerol is linked to a carboxylic acid group of lauric acid by an ester bond.

Key features of the structure include:

  • A central glycerol backbone with three hydroxyl groups.
  • Three long, saturated hydrocarbon chains (dodecyl groups) from the lauric acid moieties.
  • The presence of multiple ester bonds contributing to the overall hydrophobicity of the molecule.

Chemical Reactions Analysis

Synthesis

Trilaurin can be synthesized through several methods, including:

  • Direct esterification: Lauric acid is reacted with glycerol in the presence of an acid catalyst.

CH3(CH2)10COOH + HOCH2CH(OH)CH2OH → CH2(OCOCH2(CH2)10CH3)3 + H2O (Lauric acid + Glycerol → Trilaurin + Water)

  • Enzymatic synthesis: Enzymes like lipases can be used for a more specific and controlled synthesis of trilaurin.

Decomposition

Trilaurin can undergo hydrolysis, breaking down into glycerol and lauric acid molecules in the presence of water or enzymes like lipases:

CH2(OCOCH2(CH2)10CH3)3 + 3H2O → HOCH2CH(OH)CH2OH + 3CH3(CH2)10COOH (Trilaurin + Water → Glycerol + Lauric acid)

Other Reactions

Trilaurin can undergo other reactions typical of triglycerides, such as hydrogenation to form saturated fats or oxidation to form fatty acids.


Physical And Chemical Properties Analysis

  • Appearance: White to light yellow powder or crystals.
  • Melting Point: 44-49 °C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ether.
  • Stability: Relatively stable under normal storage conditions but can undergo hydrolysis over time.

Trilaurin's mechanism of action depends on the specific application.

  • Drug Delivery: Trilaurin can be used as a carrier for lipophilic drugs. The slow hydrolysis rate allows for sustained release of the drug in the body.
  • Cosmetics: It may act as an emollient or lubricant due to its ability to form a protective film on the skin.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

15.4

Exact Mass

638.5485

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7FP2Z3RVUV

Other CAS

538-24-9

Wikipedia

Trilaurin

Use Classification

Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]
Cosmetics -> Emollient; Skin conditioning; Solvent; Viscosity controlling

General Manufacturing Information

Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: Christophersen PC, Zhang L, Müllertz A, Nielsen HM, Yang M, Mu H. Solid lipid particles for oral delivery of peptide and protein drugs II--the digestion of trilaurin protects desmopressin from proteolytic degradation. Pharm Res. 2014 Sep;31(9):2420-8. doi: 10.1007/s11095-014-1337-z. Epub 2014 Mar 13. PubMed PMID: 24623481.
2: Xu W, Lim SJ, Lee MK. Cellular uptake and antitumour activity of paclitaxel incorporated into trilaurin-based solid lipid nanoparticles in ovarian cancer. J Microencapsul. 2013;30(8):755-61. doi: 10.3109/02652048.2013.788083. Epub 2013 Apr 17. PubMed PMID: 23594306.
3: Fontagné S, Corraze G, Bergot P. Tricaproin, tricaprin and trilaurin are utilized more efficiently than tricaprylin by carp (Cyprinus carpio L.) larvae. J Nutr. 2000 Aug;130(8):2009-15. PubMed PMID: 10917917.
4: Sreenivas A, Sastry PS. Synthesis of trilaurin by developing pisa seeds (Actinodaphne hookeri). Arch Biochem Biophys. 1994 Jun;311(2):229-34. PubMed PMID: 8203885.
5: Wasutrasawat P, Al-Obaidi H, Gaisford S, Lawrence MJ, Warisnoicharoen W. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides. Eur J Pharm Biopharm. 2013 Nov;85(3 Pt A):365-71. doi: 10.1016/j.ejpb.2013.04.020. Epub 2013 May 18. PubMed PMID: 23688806.
6: GEYER RP, CHIPMAN J, STARE FJ. Oxidation in vivo of emulsified radioactive trilaurin administered intravenously. J Biol Chem. 1948 Dec;176(3):1469. PubMed PMID: 18100596.
7: Steven BR, Carey S. Nutritional management in patients with chyle leakage: a systematic review. Eur J Clin Nutr. 2015 Jul;69(7):776-80. doi: 10.1038/ejcn.2015.48. Epub 2015 Apr 29. Review. PubMed PMID: 25920423.
8: Mancuso JR, McClements DJ, Decker EA. Iron-accelerated cumene hydroperoxide decomposition in hexadecane and trilaurin emulsions. J Agric Food Chem. 2000 Feb;48(2):213-9. PubMed PMID: 10691618.
9: Zaĭtsev SIu, Aha B, Volchenkova TA, Belov SV, Schneider MP, Ivanov AE. [The study of hydrolysis of new lipid-like substrates and trilaurin in monolayers catalyzed with the lipase from Pseudomonas fluorescens]. Bioorg Khim. 2000 Mar;26(3):224-30. Russian. PubMed PMID: 10816821.
10: GEYER RP, MATTHEWS LW, STARE FJ. Metabolism of emulsified trilaurin (-C1400-) and octanoic acid (-C1400-) by rat tissue slices. J Biol Chem. 1949 Oct;180(3):1037-45. PubMed PMID: 18139198.
11: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
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13: Chen C, Fan T, Jin Y, Zhou Z, Yang Y, Zhu X, Zhang ZR, Zhang Q, Huang Y. Orally delivered salmon calcitonin-loaded solid lipid nanoparticles prepared by micelle-double emulsion method via the combined use of different solid lipids. Nanomedicine (Lond). 2013 Jul;8(7):1085-100. doi: 10.2217/nnm.12.141. Epub 2012 Oct 17. PubMed PMID: 23075315.
14: Christophersen PC, Vaghela D, Müllertz A, Yang M, Nielsen HM, Mu H. Solid lipid particles for oral delivery of peptide and protein drugs III - the effect of fed state conditions on the in vitro release and degradation of desmopressin. AAPS J. 2014 Jul;16(4):875-83. doi: 10.1208/s12248-014-9619-2. Epub 2014 May 30. PubMed PMID: 24875052; PubMed Central PMCID: PMC4070260.
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20: Pynn CJ, Picardi MV, Nicholson T, Wistuba D, Poets CF, Schleicher E, Perez-Gil J, Bernhard W. Myristate is selectively incorporated into surfactant and decreases dipalmitoylphosphatidylcholine without functional impairment. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1306-16. doi: 10.1152/ajpregu.00380.2010. Epub 2010 Sep 1. PubMed PMID: 20811010.

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